molecular formula C15H14ClNS2 B14528303 [1-(4-Chlorophenyl)-2-phenylethyl]carbamodithioic acid CAS No. 62298-56-0

[1-(4-Chlorophenyl)-2-phenylethyl]carbamodithioic acid

Cat. No.: B14528303
CAS No.: 62298-56-0
M. Wt: 307.9 g/mol
InChI Key: DYHZWSHMCYCONX-UHFFFAOYSA-N
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Description

[1-(4-Chlorophenyl)-2-phenylethyl]carbamodithioic acid: is an organic compound that features a unique structure with a chlorophenyl group and a phenylethyl group attached to a carbamodithioic acid moiety

Properties

CAS No.

62298-56-0

Molecular Formula

C15H14ClNS2

Molecular Weight

307.9 g/mol

IUPAC Name

[1-(4-chlorophenyl)-2-phenylethyl]carbamodithioic acid

InChI

InChI=1S/C15H14ClNS2/c16-13-8-6-12(7-9-13)14(17-15(18)19)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H2,17,18,19)

InChI Key

DYHZWSHMCYCONX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Cl)NC(=S)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chlorophenyl)-2-phenylethyl]carbamodithioic acid typically involves the reaction of 4-chlorobenzyl chloride with phenylethylamine to form an intermediate, which is then reacted with carbon disulfide and a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dichloromethane, and toluene.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1-(4-Chlorophenyl)-2-phenylethyl]carbamodithioic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds and materials .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on different biological systems .

Medicine: In medicine, the compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development due to its unique chemical structure and potential pharmacological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of [1-(4-Chlorophenyl)-2-phenylethyl]carbamodithioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes .

Comparison with Similar Compounds

    [1-(4-Bromophenyl)-2-phenylethyl]carbamodithioic acid: Similar structure with a bromine atom instead of chlorine.

    [1-(4-Methylphenyl)-2-phenylethyl]carbamodithioic acid: Similar structure with a methyl group instead of chlorine.

    [1-(4-Nitrophenyl)-2-phenylethyl]carbamodithioic acid: Similar structure with a nitro group instead of chlorine.

Uniqueness: The uniqueness of [1-(4-Chlorophenyl)-2-phenylethyl]carbamodithioic acid lies in its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the chlorophenyl group influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .

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